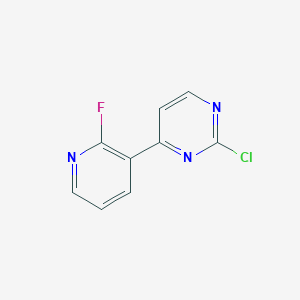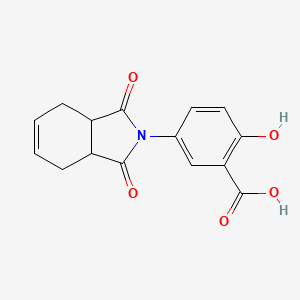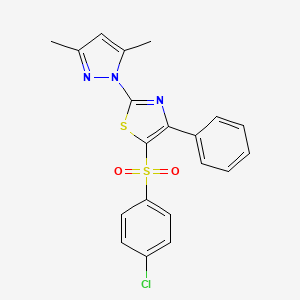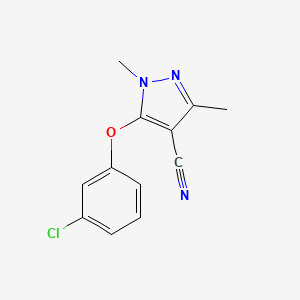
6-Bromo-2-chloro-3-methylquinoxaline
説明
6-Bromo-2-chloro-3-methylquinoxaline is a chemical compound with the molecular formula C9H6BrClN2 . It has a molecular weight of 257.52 and is typically a light-red to brown solid . It is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-methylquinoxaline consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms . The InChI key for this compound is GCQVXKHFLSRFSR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-methylquinoxaline is a light-red to brown solid . It has a molecular weight of 257.51 . The compound is stored in an inert atmosphere at 2-8°C .科学的研究の応用
Chemical Reactions and Transformations
6-Bromo-2-chloro-3-methylquinoxaline and related compounds have been extensively studied for their reactions with various chemical reagents. In one study, 2-chloro-3-methylquinoxaline reacted with aromatic amines in a basic medium to form 2-arylamino-3-methylquinoxalines. It also reacted with mercaptoacetic acid, showing the compound's versatility in chemical transformations (Badr et al., 1983).
Synthesis and Optimization
The synthesis of 6-bromo-2-chloro-3-methylquinoxaline has been explored in the context of infectious disease research, demonstrating its relevance in the preparation of key starting materials for other compounds. The study focused on optimizing the synthesis steps for efficient production (Wlodarczyk et al., 2011).
Antimicrobial Activity
A significant application area for 6-Bromo-2-chloro-3-methylquinoxaline derivatives is in antimicrobial research. In one study, various derivatives were synthesized and tested for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Singh et al., 2010).
Anti-Cancer Properties
The derivatives of 6-Bromo-2-chloro-3-methylquinoxaline have been investigated for their potential anti-cancer properties. A study synthesized substituted quinoxaline derivatives and evaluated them as inhibitors of c-Met kinase, a receptor associated with high tumor grade in human cancers. This highlights the compound's relevance in developing novel cancer therapies (Abbas et al., 2015).
Preparation of Complexes
Research has been conducted on the preparation of complexes involving 6-Bromo-2-chloro-3-methylquinoxaline. For example, complexes of zinc, cadmium, and mercury with 2-methylquinoxaline (a related compound) were prepared, offering insights into the structural, thermal, and electrical properties of such complexes (Allan et al., 1991).
Antimicrobial and Antimalarial Agents
In the realm of infectious diseases, derivatives of 6-Bromo-2-chloro-3-methylquinoxaline have been synthesized and evaluated for their antimicrobial and antimalarial activities. This research contributes to the development of new therapeutic agents against infectious diseases (Parthasaradhi et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .
作用機序
Target of Action
It is known to inhibit cyp1a2 , a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.
Mode of Action
As a cyp1a2 inhibitor , it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of various substances within the body.
Biochemical Pathways
As a CYP1A2 inhibitor , it may impact pathways involving the metabolism of drugs and other xenobiotics.
Pharmacokinetics
6-Bromo-2-chloro-3-methylquinoxaline has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.54 (iLOGP), 3.26 (XLOGP3), 3.35 (WLOGP), 2.46 (MLOGP), and 3.68 (SILICOS-IT), with a consensus Log Po/w of 3.06 . These properties influence its distribution within the body and its bioavailability.
Result of Action
As a CYP1A2 inhibitor , it could potentially influence the efficacy and side effect profile of drugs metabolized by this enzyme.
特性
IUPAC Name |
6-bromo-2-chloro-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHNHWHCASOISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)
![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)
